molecular formula C34H35N3O4S2 B15078967 (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15078967
M. Wt: 613.8 g/mol
InChI Key: WGAWJXRMAHVVRZ-YQYKVWLJSA-N
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Description

The compound “(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features a thiazolidinone core. Thiazolidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxyphenyl ethyl derivatives and various substituted phenyl pyrazoles. The key steps could involve:

  • Formation of the thiazolidinone ring through cyclization reactions.
  • Introduction of the pyrazole moiety via condensation reactions.
  • Functional group modifications to introduce the isopentyloxy and other substituents.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography.
  • Scale-up processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing groups.

    Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology

In biological research, thiazolidinones are often investigated for their antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

Potential therapeutic applications include the development of new drugs targeting specific diseases.

Industry

The compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrazoles: Studied for their anti-inflammatory and analgesic effects.

    Phenyl derivatives: Often explored for their diverse biological activities.

Uniqueness

The unique combination of functional groups in this compound might confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C34H35N3O4S2

Molecular Weight

613.8 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C34H35N3O4S2/c1-23(2)17-19-41-28-13-11-25(12-14-28)32-26(22-37(35-32)27-8-6-5-7-9-27)21-31-33(38)36(34(42)43-31)18-16-24-10-15-29(39-3)30(20-24)40-4/h5-15,20-23H,16-19H2,1-4H3/b31-21-

InChI Key

WGAWJXRMAHVVRZ-YQYKVWLJSA-N

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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